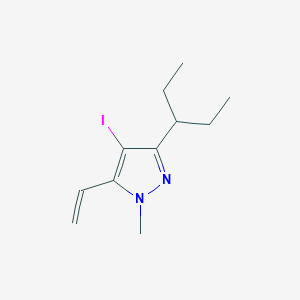![molecular formula C9H7F2NO2S B11782561 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H7F2NO2S It is a derivative of benzoxazole, characterized by the presence of difluoromethoxy and methylthio groups attached to the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and difluoromethoxy reagents.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving the starting materials under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.
Introduction of Methylthio Group: The methylthio group is introduced through a substitution reaction, where a suitable methylthio reagent is reacted with the intermediate benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio Benzoxazole: A similar compound with a methylthio group but lacking the difluoromethoxy group.
2-Difluoromethoxy Benzoxazole: A compound with a difluoromethoxy group but lacking the methylthio group.
2-Methylsulfanyl-1,3-benzoxazole: Another related compound with similar structural features.
Uniqueness
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups may enhance its reactivity, biological activity, and suitability for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H7F2NO2S |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
BDMVTOVWJBVRSH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


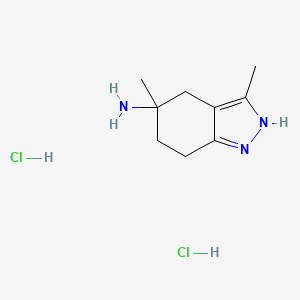

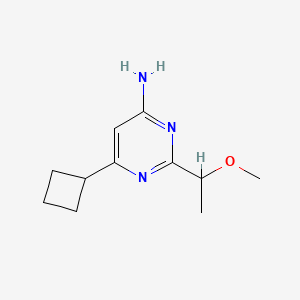

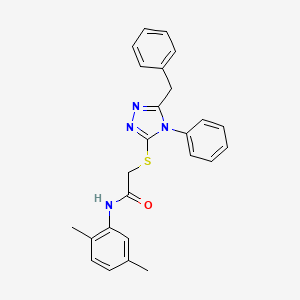

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
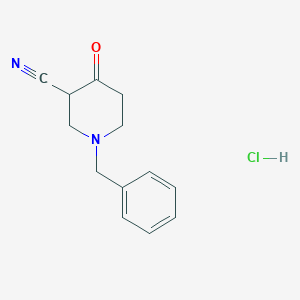
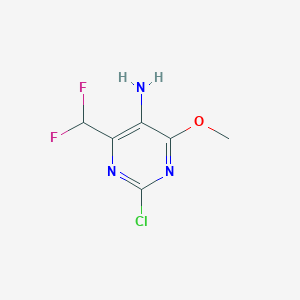

![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


